

# Application Note: Quantification of Diethyl Phosphate in Human Urine using HPLC-MS/MS

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## Compound of Interest

Compound Name: Diethyl phosphate

Cat. No.: B10779560

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## Abstract

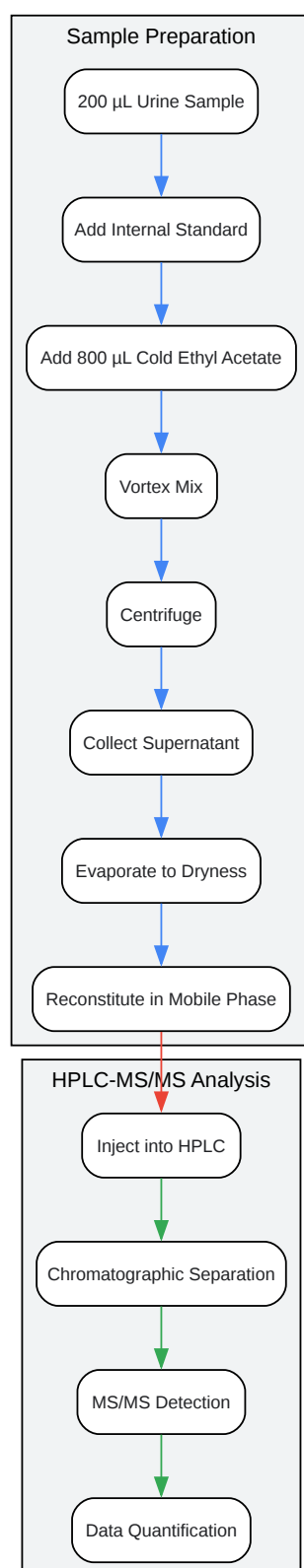
This application note details a robust and sensitive method for the quantification of **diethyl phosphate** (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers excellent recovery, low limits of detection, and high reproducibility, making it suitable for biomonitoring studies and clinical research.

## Introduction

**Diethyl phosphate** (DEP) is a primary metabolite of several widely used organophosphate (OP) pesticides.<sup>[1]</sup> The quantification of DEP in urine is a critical tool for assessing human exposure to these compounds and understanding potential health risks.<sup>[1][2]</sup> This document provides a comprehensive protocol for the extraction and quantification of DEP in urine samples, intended for researchers, scientists, and professionals in drug development and environmental health. The methodology is based on established and validated techniques to ensure reliable and accurate results.<sup>[1][3]</sup>

## Experimental Workflow

The overall experimental workflow for the quantification of DEP in urine is depicted below. It involves sample collection, preparation, chromatographic separation, and detection.



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Figure 1: Experimental workflow for DEP quantification in urine.

## Materials and Reagents

- **Diethyl phosphate** (DEP) standard
- Isotopically labeled internal standard (e.g., DEP-d10)[4]
- Ethyl acetate (HPLC grade)[2]
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)[2]
- Ammonium formate[2]
- Ultrapure water
- Human urine samples (stored at -20°C)
- Microcentrifuge tubes (2 mL)
- HPLC vials[2]

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- HPLC column (e.g., C18 reverse-phase)[2]
- Centrifuge
- Nitrogen evaporator or vacuum concentrator
- Vortex mixer

## Experimental Protocol

- Prepare a stock solution of DEP in methanol at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.1 to 200 ng/mL).[2]
- Prepare a stock solution of the internal standard (e.g., DEP-d10) in methanol.
- Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank urine with known amounts of DEP.
- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Pipette 200  $\mu$ L of the urine sample into a 2 mL microcentrifuge tube.[2]
- Add 100  $\mu$ L of the internal standard solution to the urine sample.[2]
- Add 800  $\mu$ L of cold ethyl acetate to the tube.[2]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried residue in 200  $\mu$ L of the initial mobile phase.
- Vortex briefly and transfer the solution to an HPLC vial for analysis.
- HPLC System: Ultrafast Liquid Chromatography (UFLC) or equivalent[1]
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DEP and its internal standard.

## Data Presentation

The performance of this method has been validated and key quantitative parameters are summarized in the table below. These values demonstrate the method's sensitivity, accuracy, and precision.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Parameter	Diethyl Phosphate (DEP)	Reference
Linearity Range	0.1 - 200 ng/mL	<a href="#">[2]</a>
Correlation Coefficient ( $r^2$ )	> 0.99	<a href="#">[4]</a>
Limit of Detection (LOD)	0.009 - 0.0201 ng/mL	<a href="#">[2]</a> <a href="#">[4]</a>
Limit of Quantification (LOQ)	0.0287 - 0.0609 ng/mL	<a href="#">[2]</a> <a href="#">[4]</a>
Recovery	93% - 107%	<a href="#">[1]</a> <a href="#">[4]</a>
Precision (%RSD)		
Intra-day	0.62% - 5.46%	<a href="#">[1]</a> <a href="#">[5]</a>
Inter-day	0.80% - 11.33%	<a href="#">[1]</a> <a href="#">[5]</a>

## Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **diethyl phosphate** in human urine. The liquid-liquid extraction protocol is efficient, with high recovery rates, and the subsequent chromatographic analysis is both rapid and specific.[1] This validated method is well-suited for biomonitoring studies assessing exposure to organophosphate pesticides.[3]

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## References

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